molecular formula C23H20ClN3O B11120649 2-[2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]-N-(2,4-dimethylphenyl)acetamide

2-[2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B11120649
M. Wt: 389.9 g/mol
InChI Key: RAQLKCJUVJDFQW-UHFFFAOYSA-N
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Description

2-[2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]-N-(2,4-dimethylphenyl)acetamide is a complex organic compound that belongs to the benzimidazole family. This compound is characterized by its unique structure, which includes a benzimidazole ring substituted with a 4-chlorophenyl group and an acetamide moiety attached to a 2,4-dimethylphenyl group. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 2-[2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]-N-(2,4-dimethylphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with 4-chlorobenzoic acid under acidic conditions.

    Substitution reaction: The benzimidazole core is then reacted with 2,4-dimethylphenylacetyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to increase yield and purity.

Chemical Reactions Analysis

2-[2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]-N-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

2-[2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]-N-(2,4-dimethylphenyl)acetamide has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bacterial cell division by targeting the FtsZ protein, which is essential for bacterial cytokinesis . The compound binds to the active site of FtsZ, preventing its polymerization and thereby inhibiting bacterial growth.

Properties

Molecular Formula

C23H20ClN3O

Molecular Weight

389.9 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)benzimidazol-1-yl]-N-(2,4-dimethylphenyl)acetamide

InChI

InChI=1S/C23H20ClN3O/c1-15-7-12-19(16(2)13-15)25-22(28)14-27-21-6-4-3-5-20(21)26-23(27)17-8-10-18(24)11-9-17/h3-13H,14H2,1-2H3,(H,25,28)

InChI Key

RAQLKCJUVJDFQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C2C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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